molecular formula C20H30N2O2 B15191279 cis-(+-)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl hexylcarbamate CAS No. 139761-06-1

cis-(+-)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl hexylcarbamate

Cat. No.: B15191279
CAS No.: 139761-06-1
M. Wt: 330.5 g/mol
InChI Key: XWDNADYVTFQMOY-PKOBYXMFSA-N
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Description

cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl hexylcarbamate is a complex organic compound with a unique structure that includes a hexahydroindeno pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl hexylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydroindeno pyrrol ring system, followed by the introduction of the ethyl and hexylcarbamate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions and using efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl hexylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl hexylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl hexylcarbamate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl hexylcarbamate include other hexahydroindeno pyrrol derivatives and carbamate-containing compounds.

Uniqueness

The uniqueness of cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol-5-yl hexylcarbamate lies in its specific structural features, which may confer distinct chemical and biological properties

Properties

CAS No.

139761-06-1

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

[(3aR,8bS)-3-ethyl-2,3a,4,8b-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-hexylcarbamate

InChI

InChI=1S/C20H30N2O2/c1-3-5-6-7-11-21-20(23)24-16-9-8-15-13-19-17(18(15)14-16)10-12-22(19)4-2/h8-9,14,17,19H,3-7,10-13H2,1-2H3,(H,21,23)/t17-,19+/m0/s1

InChI Key

XWDNADYVTFQMOY-PKOBYXMFSA-N

Isomeric SMILES

CCCCCCNC(=O)OC1=CC2=C(C[C@@H]3[C@H]2CCN3CC)C=C1

Canonical SMILES

CCCCCCNC(=O)OC1=CC2=C(CC3C2CCN3CC)C=C1

Origin of Product

United States

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